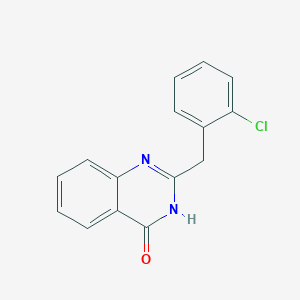

2-(2-chlorobenzyl)-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-chlorobenzyl)-4(3H)-quinazolinone” is a chemical compound that likely belongs to the class of quinazolinones . Quinazolinones and their derivatives are an important class of broad-spectrum pharmacodynamic groups with a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of quinazolinone compounds has been widely reported. For example, one study describes the synthesis of a new 4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one compound using 1H and 13C NMR, FTIR spectroscopy, and MS to determine its structure .

Molecular Structure Analysis

The molecular structure of “2-(2-chlorobenzyl)-4(3H)-quinazolinone” would likely be determined using techniques such as NMR, FTIR spectroscopy, and MS, as mentioned in the synthesis analysis .

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Synthesis

4(3H)-quinazolinone, closely related to 2-(2-chlorobenzyl)-4(3H)-quinazolinone, is a frequently encountered heterocycle with broad applications in chemistry. It has been used in the synthesis of various compounds due to its antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. New routes and strategies for the synthesis of 4(3H)-quinazolinones have been explored extensively (He, Li, Chen, & Wu, 2014).

Anticancer Research

2-chloromethyl-4(3H)-quinazolinones, a category that includes 2-(2-chlorobenzyl)-4(3H)-quinazolinone, have been utilized in the development of novel anticancer agents. These compounds have shown promising anticancer activity in vitro, particularly in the context of novel 4-anilinoquinazoline derivatives (Li et al., 2010).

Green Chemistry Applications

The synthesis of 4(3H)-quinazolinone under ultrasonic irradiation using silica-supported Preyssler nanoparticles demonstrates an environmentally friendly and efficient method. This approach aligns with the principles of green chemistry and offers a new synthesis route for these compounds (Heravi et al., 2009).

Antibacterial Affinity

Studies have shown that certain 4(3H)-quinazolinone derivatives, which include molecules structurally similar to 2-(2-chlorobenzyl)-4(3H)-quinazolinone, possess significant antibacterial properties. These findings are crucial for the development of new antibacterial agents (Badr, El-Sherief, & Mahmoud, 1980).

Antioxidant Properties

2-substituted quinazolin-4(3H)-ones, a group that includes 2-(2-chlorobenzyl)-4(3H)-quinazolinone, have been synthesized and evaluated for their antioxidant properties. This research helps understand the structure-antioxidant activity relationships of these compounds, offering insights into their potential therapeutic uses (Mravljak, Slavec, Hrast, & Sova, 2021).

Antiviral Activities

Certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, closely related to 2-(2-chlorobenzyl)-4(3H)-quinazolinone, have demonstrated moderate to good antiviral activity. These compounds show potential in the development of new antiviral drugs (Gao et al., 2007).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “2-(2-chlorobenzyl)-4(3H)-quinazolinone” would likely depend on its specific physical and chemical properties. For example, a safety data sheet for a similar compound, 2-Chlorobenzyl chloride, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-7-3-1-5-10(12)9-14-17-13-8-4-2-6-11(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBNLUKWESBCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorobenzyl)-4(3H)-quinazolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2454352.png)

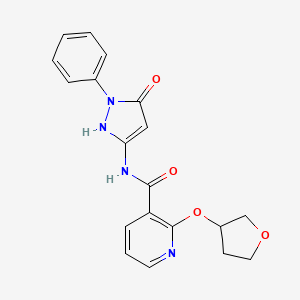

![N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2454355.png)

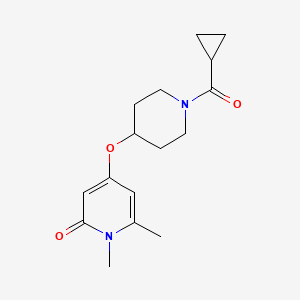

methanone](/img/structure/B2454359.png)

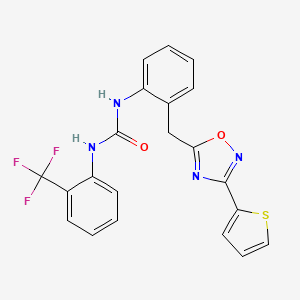

![4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride](/img/structure/B2454372.png)